molecular formula C6H8BrN B145842 Aniline hydrobromide CAS No. 542-11-0

Aniline hydrobromide

Cat. No.: B145842
CAS No.: 542-11-0
M. Wt: 174.04 g/mol
InChI Key: KBPWECBBZZNAIE-UHFFFAOYSA-N
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Description

Aniline hydrobromide is an organic compound with the chemical formula C6H8BrN It is a salt formed from aniline and hydrobromic acidThis compound is used in various chemical reactions and industrial applications due to its reactivity and solubility properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Aniline hydrobromide can be synthesized through the reaction of aniline with hydrobromic acid. The reaction typically involves dissolving aniline in a suitable solvent, such as ethanol or water, and then adding hydrobromic acid to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound as a precipitate. The precipitate is then filtered, washed, and dried to obtain the pure compound .

Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar methods. The process involves the careful control of reaction conditions, such as temperature and concentration, to ensure high yield and purity. The use of continuous reactors and automated systems helps in optimizing the production process and maintaining consistent quality .

Chemical Reactions Analysis

Types of Reactions: Aniline hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Aniline hydrobromide has several applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of various aromatic compounds.

    Biology: Aniline derivatives are used in the study of enzyme mechanisms and protein interactions.

    Medicine: this compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    Aniline hydrochloride: Similar to aniline hydrobromide but with hydrochloric acid instead of hydrobromic acid.

    Aniline sulfate: Formed with sulfuric acid.

    Aniline nitrate: Formed with nitric acid.

Comparison: this compound is unique due to its specific reactivity and solubility properties compared to other aniline salts. The choice of aniline salt in a particular application depends on the desired reactivity and the nature of the chemical process involved. For example, this compound may be preferred in reactions where bromide ions play a crucial role, while aniline hydrochloride might be chosen for its chloride ion reactivity .

Properties

IUPAC Name

aniline;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N.BrH/c7-6-4-2-1-3-5-6;/h1-5H,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBPWECBBZZNAIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

62-53-3 (Parent)
Record name Aniline hydrobromide
Source ChemIDplus
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DSSTOX Substance ID

DTXSID60883432
Record name Benzenamine, hydrobromide (1:1)
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Molecular Weight

174.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

542-11-0
Record name Benzenamine, hydrobromide (1:1)
Source CAS Common Chemistry
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Record name Aniline hydrobromide
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542110
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, hydrobromide (1:1)
Source EPA Chemicals under the TSCA
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Record name Benzenamine, hydrobromide (1:1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Anilinium bromide
Source European Chemicals Agency (ECHA)
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Record name ANILINE HYDROBROMIDE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is known about the crystal structure of Aniline Hydrobromide?

A1: this compound (C6H5NH3Br) exhibits interesting structural properties. It exists in two forms: orthorhombic and monoclinic. The orthorhombic form transitions to the monoclinic form at a specific temperature, signifying a phase transition. [, , ] This transition is characterized by a significant change in heat capacity, resembling the order-disorder transitions observed in binary alloys. [, ]

Q2: How does the structure of this compound influence its twinning behavior?

A2: X-ray diffraction studies revealed a unique twinning structure in this compound crystals. The twinning occurs along specific crystallographic directions, specifically two-fold screw axes parallel to [] and [0\bar11] passing through the origin. This twinning is believed to arise from differing growth rates along various crystallographic directions and can be visually observed through microscopy, particularly via etch patterns on the (100) cleavage plane. []

Q3: Can you elaborate on the phase transition observed in this compound?

A3: this compound undergoes a higher-order phase transition around 22°C. This transition is characterized by a lambda-shaped heat capacity curve, similar to order-disorder transitions in binary alloys. [] The transition involves a heat of transition (ΔH) of ±10 cal/mol and an entropy of transition (ΔS) of 1.10 ± 0.05 e.u. [] This transition is also associated with anomalous thermal expansion near the critical temperature. [, ]

Q4: Has this compound been utilized in any synthetic applications?

A4: Yes, this compound plays a role in specific organic reactions. One example is its use in determining the concentration of phenylbromoacetonitrile. In this method, an excess of aniline reacts with phenylbromoacetonitrile in a non-polar solvent, leading to the quantitative precipitation of this compound. [] Additionally, this compound serves as a starting material in the synthesis of various heterocyclic compounds. For instance, N-(3-bromopropyl)aniline hydrobromides, when treated with anhydrous Aluminium Chloride in decalin, yield tetrahydroquinolines. [] This reaction has been successfully applied to synthesize compounds like julolidine, lilolidine, and other complex heterocycles. []

Q5: Is there any research on the dielectric properties of this compound?

A6: Yes, studies have investigated the dielectric properties of this compound. Notably, a dielectric anomaly was observed in this compound. [] This anomaly further supports the occurrence of a phase transition in this compound. []

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